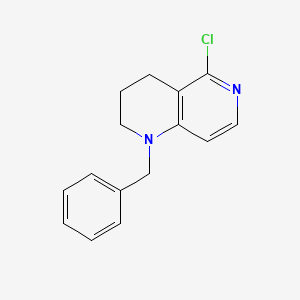

1-Benzyl-5-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine

Description

Properties

IUPAC Name |

1-benzyl-5-chloro-3,4-dihydro-2H-1,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2/c16-15-13-7-4-10-18(14(13)8-9-17-15)11-12-5-2-1-3-6-12/h1-3,5-6,8-9H,4,7,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZMXMKGMWYHVBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CN=C2Cl)N(C1)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70702988 | |

| Record name | 1-Benzyl-5-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70702988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201785-17-2 | |

| Record name | 1-Benzyl-5-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70702988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pictet-Spengler Cyclization

The Pictet-Spengler reaction is a cornerstone for constructing tetrahydroisoquinoline and related scaffolds. Adapted for 1,6-naphthyridines, this method involves condensation of a β-arylethylamine with a carbonyl compound under acidic conditions. For example, ethyl glyoxylate polymer reacts with pyridinylethylamine derivatives to form the tetrahydronaphthyridine core.

Mechanistic Insights :

-

Step 1 : Formation of an imine intermediate between the amine and carbonyl.

-

Step 2 : Acid-catalyzed cyclization via electrophilic aromatic substitution, forming the six-membered ring.

-

Step 3 : Aromatization or reduction to achieve the desired saturation.

Optimization :

Friedlander Condensation

The Friedlander reaction, traditionally used for quinoline synthesis, has been adapted for naphthyridines. This method involves condensation of 2-aminopyridine derivatives with ketones or aldehydes.

Example Protocol :

-

Substrate : 2-Amino-5-chloropyridine.

-

Reagent : Benzaldehyde derivatives.

-

Conditions : Acidic (e.g., HCl) or basic (e.g., EtONa) media, refluxing in ethanol.

Yield Considerations :

-

Yields range from 50–85%, depending on substituent electronic effects.

-

Electron-withdrawing groups (e.g., Cl) on the pyridine ring accelerate cyclization.

Chlorination Strategies

The 5-chloro substituent is introduced either pre- or post-cyclization, with position-specific reagents ensuring selectivity.

Pre-Cyclization Chlorination

Chlorinating pyridine precursors prior to cyclization ensures regiocontrol.

Protocol :

-

Substrate : 2-Amino-3-hydroxypyridine.

-

Reagent : POCl3, PCl5, or SOCl2.

Outcome : 5-Chloro-2-aminopyridine is obtained in 70–80% yield.

Post-Cyclization Chlorination

Direct chlorination of the tetrahydronaphthyridine core is achieved using N-chlorosuccinimide (NCS) or Cl2 gas.

Example :

-

Substrate : 1-Benzyl-1,2,3,4-tetrahydro-1,6-naphthyridine.

-

Reagent : NCS, AIBN.

Yield : 50–60%, with minor formation of di-chlorinated byproducts.

Industrial-Scale Optimization

Large-scale synthesis prioritizes atom economy and minimal purification steps.

Catalytic Hydrogenation

Reductive cyclization using H2 and Pd/C streamlines core formation:

Continuous Flow Chemistry

Microreactor systems enhance heat transfer and reduce reaction times:

Comparative Analysis of Methods

| Method | Key Steps | Yield | Purity | Scalability |

|---|---|---|---|---|

| Pictet-Spengler | Cyclization, Benzylation | 65–75% | 98% | Moderate |

| Friedlander | Condensation, Chlorination | 50–85% | 95% | High |

| Post-Cyclization Chlorination | Alkylation, NCS treatment | 50–60% | 90% | Low |

| Catalytic Hydrogenation | Reductive cyclization | 85% | 99% | High |

Challenges and Solutions

Regioselectivity in Chlorination

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-5-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form naphthyridine oxides.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted naphthyridines, which can be further functionalized for specific applications.

Scientific Research Applications

1-Benzyl-5-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits biological activities, making it a candidate for drug development and biochemical studies.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

1,6-Naphthyridine: A structural analog with similar biological activities.

Genz-644282: An inhibitor of lung cancer, renal carcinoma, colon cancer, and melanoma.

BAY-94-8862: A nonsteroidal antagonist of the mineralocorticoid receptor.

AMG 337: An antagonist to the receptor tyrosine kinase mesenchymal epithelial transition factor in PC3 cells.

Uniqueness

1-Benzyl-5-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group and chlorine atom enhances its reactivity and potential for functionalization, making it a valuable compound in various fields of research and industry.

Biological Activity

1-Benzyl-5-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. This compound has garnered attention due to its potential biological activities, particularly in drug development. This article explores its biological activity, synthesis methods, and relevant case studies.

- IUPAC Name : 1-benzyl-5-chloro-3,4-dihydro-2H-1,6-naphthyridine

- Molecular Formula : C15H15ClN2

- Molecular Weight : 256.75 g/mol

Synthesis Methods

Several synthetic routes exist for producing this compound:

- Skraup Reaction : Involves cyclization of aniline derivatives with glycerol in the presence of an oxidizing agent.

- Friedlander Condensation : Combines 2-aminobenzophenone with aldehydes or ketones under acidic or basic conditions.

- Knorr Reaction : Utilizes 2-aminoaryl ketones with α-halo ketones.

- Doebner-Miller Reaction : Involves the reaction of naphthalene derivatives with carbonyl compounds.

These methods can be optimized for higher yields and purity through catalytic processes and controlled environments .

Biological Activity

The biological activity of this compound has been studied extensively. Key findings include:

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It may inhibit enzymes involved in cancer cell proliferation, making it a candidate for developing anticancer agents. Its mechanism involves binding to specific molecular targets and modulating their activity .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. Studies have shown its effectiveness against bacterial strains and fungi, suggesting potential applications in treating infections .

Antiviral Activity

Preliminary studies indicate that this compound may possess antiviral properties as well. It has been tested against several viruses in vitro with promising results .

Case Studies

Several case studies highlight the biological applications of this compound:

The mechanism through which this compound exerts its biological effects involves:

- Enzyme Inhibition : It interacts with enzymes critical for cell division and proliferation.

- Receptor Modulation : The compound may bind to specific receptors involved in cellular signaling pathways related to cancer and infection.

Comparison with Similar Compounds

When compared to similar compounds such as 1,6-naphthyridine and Genz-644282:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| This compound | Anticancer and antimicrobial | Unique substitution pattern enhancing reactivity |

| Genz-644282 | Anticancer (specific for lung cancer) | Targeted receptor inhibition |

| BAY-94-8862 | Nonsteroidal antagonist for mineralocorticoid receptor | Different mechanism focusing on hormonal pathways |

Q & A

Q. What are the established synthetic routes for preparing 1-Benzyl-5-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine?

Methodological Answer: The synthesis typically involves cyclocondensation or substitution reactions. Key approaches include:

- Sc(OTf)₃-catalyzed multicomponent reactions : Combining enamines (e.g., enamine 15) with chloro-substituted anilines and aldehydes under mild conditions to form the naphthyridine core .

- Nucleophilic substitution : Reacting chlorinated intermediates (e.g., 2-chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one) with benzyl alcohol derivatives in polar solvents (e.g., DMF) using strong bases like KOt-Bu to introduce the benzyl group .

- One-pot Pd-catalyzed methods : Utilizing sulfur and amine nucleophiles to assemble the heterocyclic backbone, as demonstrated in analogous benzo[b][1,6]naphthyridine syntheses .

Q. How is structural confirmation achieved for this compound post-synthesis?

Methodological Answer:

- Spectroscopic techniques : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–7.4 ppm for the benzyl group) and the tetrahydro ring system. HRMS validates the molecular formula (C₁₄H₁₄ClN₂).

- Chromatography : HPLC or TLC monitors reaction progress and purity.

- X-ray crystallography : Resolves stereochemistry in diastereomeric mixtures, as reported for related naphthyridines .

Q. What biological activities are reported for structurally similar 1,6-naphthyridine derivatives?

Methodological Answer:

- Antimicrobial assays : Disk diffusion or microdilution methods assess activity against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anti-Alzheimer’s activity : Acetylcholinesterase (AChE) inhibition assays evaluate potential neuroprotective effects, as seen in multi-target scaffolds .

- Antitrypanosomal screening : In vitro assays against Trypanosoma species measure IC₅₀ values .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis or bioactivity of this compound?

Methodological Answer:

- DFT calculations : Predict reaction pathways (e.g., transition states in Sc(OTf)₃-catalyzed cyclization) to optimize yields .

- Molecular docking : Screen derivatives against target proteins (e.g., AChE, trypanosomal enzymes) using AutoDock or Schrödinger Suite to prioritize synthesis .

- QSAR modeling : Correlate substituent effects (e.g., benzyl vs. alkyl groups) with bioactivity using descriptors like logP and polar surface area .

Q. What strategies resolve low yields or diastereomer formation during benzylation?

Methodological Answer:

- Condition optimization : Vary solvents (DMF vs. THF), bases (KOt-Bu vs. NaH), and temperatures (80–120°C) to favor mono-substitution over side reactions .

- Catalyst screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) for stereocontrol, as used in related heterocycle syntheses .

- Chiral resolution : Separate diastereomers via preparative HPLC or crystallization, followed by NOESY NMR to assign configurations .

Q. How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Analog synthesis : Modify substituents (e.g., 5-Cl → 5-F, benzyl → phenethyl) and test in bioassays .

- Pharmacophore mapping : Identify critical moieties (e.g., chloro group for electronegativity, benzyl for lipophilicity) using 3D alignment tools like Discovery Studio .

- Enzyme kinetics : Measure binding constants (Kᵢ) for AChE inhibition to quantify potency variations .

Q. How to address contradictions in reported antimicrobial data for similar compounds?

Methodological Answer:

- Standardize assays : Use CLSI/MHRA guidelines for MIC determinations to minimize inter-lab variability .

- Synergistic studies : Combine the compound with known antibiotics (e.g., ciprofloxacin) to assess potentiation effects via checkerboard assays .

- Resistance profiling : Test against multidrug-resistant (MDR) bacterial strains to clarify spectrum limitations .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE requirements : Gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods to avoid aerosol inhalation .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent degradation .

- Waste disposal : Follow EPA/ECHA guidelines for halogenated organic waste, including neutralization before incineration .

Data Analysis and Reproducibility

Q. How to ensure reproducibility in synthetic protocols for this compound?

Methodological Answer:

- Detailed documentation : Record exact equivalents, catalyst batches, and reaction times (e.g., Sc(OTf)₃ purity impacts cyclization efficiency) .

- Control experiments : Replicate key steps (e.g., benzylation) with internal standards (e.g., DMSO for NMR) to verify consistency .

- Open-source validation : Share spectra and synthetic procedures via platforms like Zenodo or ChemRxiv for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.